molecular formula C20H17N3O5 B10901983 Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate

Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate

Cat. No.: B10901983
M. Wt: 379.4 g/mol
InChI Key: WFRFFESVNNTKGQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[310]hex-6-yl)acetyl]amino}benzoate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of a benzoic acid derivative with a diazabicyclohexane compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hexan-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H17N3O5/c1-28-20(27)13-9-5-6-10-14(13)21-15(24)11-22-16-17(22)19(26)23(18(16)25)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3,(H,21,24)

InChI Key

WFRFFESVNNTKGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3C2C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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